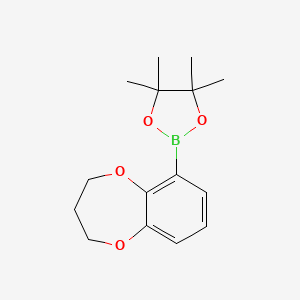
2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol” is a chemical compound with the molecular formula C20H28O3Si . It is also known by its IUPAC name 2- (2- ( (tert-butyldiphenylsilyl)oxy)ethoxy)ethan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to a tert-butyl group and two phenyl groups, forming a silyl ether. This silyl group is attached to an ethoxyethanol moiety . The InChI code for this compound is 1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-13,21H,14-17H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.53 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol and related compounds are utilized in various synthetic chemical processes. For instance, a study by Zhong-Qian Wu (2011) involved the synthesis of a similar compound, highlighting its application in the field of organic synthesis (Wu, 2011). Additionally, Yu and Verkade (2000) examined the desilylation of tert-butyldimethylsilyl ethers, a process that is relevant for compounds like this compound, showcasing its importance in chemical transformations (Yu & Verkade, 2000).
Material Science and Polymer Research
In the field of material science, this compound finds applications in the development of new materials. Bıyıklıoğlu, Ömeroğlu, and Alp (2016) synthesized silicon phthalocyanines using similar ether compounds, demonstrating their utility in creating advanced materials with unique properties (Bıyıklıoğlu, Ömeroğlu, & Alp, 2016).
Physical Chemistry and Liquid Mixtures
Research on the physical chemistry aspects of compounds like this compound is also noteworthy. Kinart et al. (2006) explored the viscosities of similar n-alkoxyethanols, contributing to the understanding of their behavior in liquid mixtures (Kinart et al., 2006). Kinart, Nowak, and Kinart (2005) investigated the volumetric properties of binary mixtures of alkoxyethanols, further elucidating the physical interactions of these compounds (Kinart, Nowak, & Kinart, 2005).
Catalysis and Reaction Mechanisms
In the realm of catalysis, compounds like this compound are integral in studying reaction mechanisms. Zhu (2018) synthesized and characterized dioxomolybdenum(VI) complexes, contributing to the understanding of catalytic properties and reaction pathways in organic synthesis (Zhu, 2018).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-13,21H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVITHMWGJFFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2699074.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)
![methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2699078.png)


![1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2699082.png)
![6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2699083.png)
![2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4H-chromen-4-one](/img/structure/B2699086.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2699088.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2699090.png)
![N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2699091.png)
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B2699092.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2699094.png)
![2-fluoro-4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2699096.png)